2-Butyloctan-1-ol, ethoxylated

CAS No.: 60636-37-5

Cat. No.: VC18855475

Molecular Formula: C14H30O2

Molecular Weight: 230.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60636-37-5 |

|---|---|

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| IUPAC Name | 2-(2-butyloctoxy)ethanol |

| Standard InChI | InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3 |

| Standard InChI Key | JLXNHGNJNWKTFI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(CCCC)COCCO |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

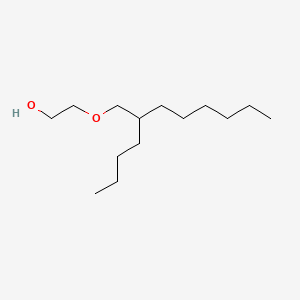

2-Butyloctan-1-ol, ethoxylated features a 12-carbon branched alkyl chain (2-butyloctanol) ethoxylated with ethylene oxide units. The SMILES notation confirms its structure: a central octanol chain with a butyl branch at the second carbon, terminated by an ethoxylate group . This configuration enhances surfactant performance by providing a bulky hydrophobic domain and a polar ethoxylate head.

Physicochemical Characteristics

Key properties include:

-

Melting Point: Below -30°C, ensuring liquidity at room temperature .

-

Boiling Point: 245.5°C at 760 mmHg, reflecting thermal stability .

-

Density: 0.829–0.833 g/mL at 25°C, typical for branched alcohols .

-

Water Solubility: 1 mg/L at 23°C, underscoring its preference for nonpolar environments .

-

Refractive Index: 1.440–1.444, useful for purity assessments .

The compound’s low vapor pressure (8.1 Pa at 37.8°C) minimizes volatilization risks, while its flash point of 100.1–113°C classifies it as combustible .

Synthesis and Manufacturing

Guerbet Reaction for Base Alcohol Production

The precursor 2-butyloctanol (CAS 3913-02-8) is synthesized via the Guerbet reaction, which condenses lower alcohols (e.g., butanol and octanol) under alkaline catalysis at elevated temperatures (~255°C) . This reaction proceeds through dehydrogenation, aldol condensation, and hydrogenation steps, yielding a branched alcohol with superior oxidative stability compared to linear analogues.

Ethoxylation Process

Ethoxylation involves reacting 2-butyloctanol with ethylene oxide in a controlled, oxygen-free environment to prevent peroxidation. Catalyzed by bases like potassium hydroxide, the reaction proceeds via nucleophilic attack of the alkoxide on ethylene oxide, forming polyethoxylate chains. The degree of ethoxylation (n) dictates hydrophilic-lipophilic balance (HLB), with higher n-values increasing water solubility .

Research Frontiers and Innovations

Green Chemistry Initiatives

Recent studies focus on enzymatic ethoxylation to reduce energy consumption and by-product formation. Biocatalysts like lipases show promise in achieving selective ethoxylation under mild conditions .

Biodegradable Surfactants

Modifying the ethoxylate chain length and branching pattern enhances biodegradability. For example, shorter ethoxylate chains (n=2–5) improve microbial degradation rates in wastewater treatment systems.

Pharmaceutical Solubilization

Preliminary data suggest utility in drug delivery systems, where the compound solubilizes hydrophobic APIs without cytotoxic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume